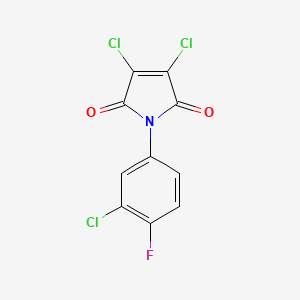
3,4-Dichlor-1-(3-chlor-4-fluorphenyl)-1H-pyrrol-2,5-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that contains both chlorine and fluorine atoms
Wissenschaftliche Forschungsanwendungen
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Materials Science: The compound’s unique chemical structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and protein-protein interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include alkoxides, thiolates, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound, while nucleophilic substitution can yield various substituted pyrrole derivatives.
Wirkmechanismus
The mechanism of action of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione: This compound is similar to other heterocyclic compounds containing chlorine and fluorine atoms, such as 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione.
Uniqueness
The uniqueness of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3,4-dichloro-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3FNO2/c11-5-3-4(1-2-6(5)14)15-9(16)7(12)8(13)10(15)17/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZIMLFRJNJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
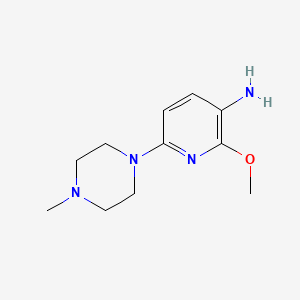


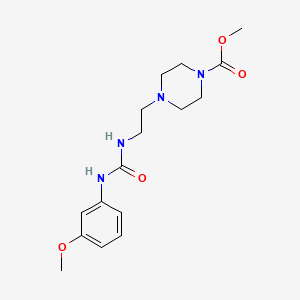
![(1R,5R,6R)-5-Bromobicyclo[4.2.1]nona-2,7-diene](/img/structure/B2444341.png)
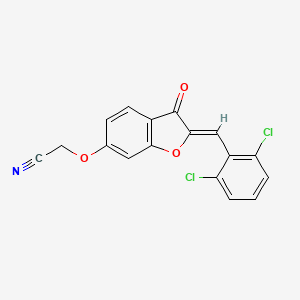
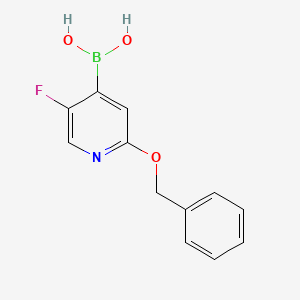
![2-isopropyl-8-methoxy-3-(4-methoxybenzyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2444345.png)
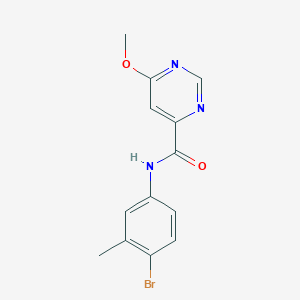
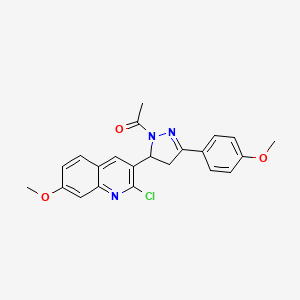

![N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2444351.png)
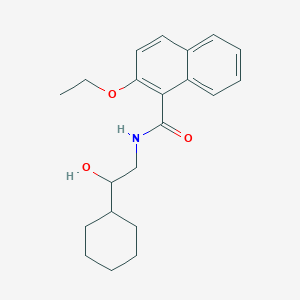
![3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile](/img/structure/B2444354.png)
